N2-METHYL-2/'-DEOXYGUANOSINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

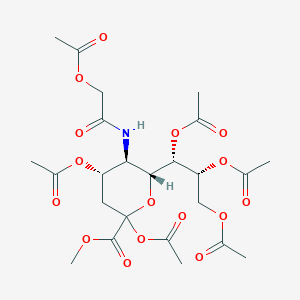

N2-Methyl-2’-deoxyguanosine (N2-Me-dG) is a methylated nucleoside base . It is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . It is a product from the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine .

Synthesis Analysis

N2-Methyl-2’-deoxyguanosine is synthesized through a process known as translesional synthesis. This process involves a DNA template containing N2-methyl-2’-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I . The synthesis of this compound has been studied extensively, particularly in relation to its role in DNA damage and repair mechanisms .Molecular Structure Analysis

The molecular formula of N2-Methyl-2’-deoxyguanosine is C11H15N5O4 . Its molecular weight is 281.27 . The SMILES string representation of its structure isO=C(N1)C2=C(N=C1NC)N(C=N2)C@@HO[C@@H]3CO . Chemical Reactions Analysis

Formaldehyde reacts with the exocyclic amino group of deoxyguanosine, resulting in the formation of N2-methyl-2’-deoxyguanosine via reduction of the Schiff base . This reaction is likely to occur in living cells, as cells contain endogenous reductants such as ascorbic acid and glutathione .Physical And Chemical Properties Analysis

N2-Methyl-2’-deoxyguanosine has a molecular weight of 281.27 . Its empirical formula is C11H15N5O4 . The InChI key for N2-Methyl-2’-deoxyguanosine is XEZUVZDXOQPEKT-RRKCRQDMSA-N .Wissenschaftliche Forschungsanwendungen

Life Science

N2-Methyl-2’-deoxyguanosine (N2-Me-dG) is a product from the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine . It’s used as the template in primer extension reactions catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I . This method specifically modifies guanine in DNA and RNA oligonucleotides, while leaving the other nucleobases unaffected .

Chemical Synthesis

N2-Methyl-2’-deoxyguanosine is used in the study of DNA damage and repair mechanisms related to alkylation damage . The N1-Me-dA lesion is primarily generated by SN2 alkylating reagents such as methyl methanesulfonate and dimethylsulfate, which react with the N1 position of adenine .

Chromatography

In a study, N2-Methyl-2’-deoxyguanosine was used in the quantification of biologically active DNA alkylation in Temozolomide-exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography . The N7-m2dGO represents a major analytical issue for the quantification of O6-m2dGO since both species present the same mass, as well as their fragments, N7-methylguanine (N7-mG) and O6-methylguanine (O6-mG), respectively .

Analytical Research

N2-Methyl-2’-deoxyguanosine is used in analytical research, particularly in the study of DNA damage and repair mechanisms related to alkylation damage . It’s used as the template in primer extension reactions catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I .

Pharmaceutical Research

N2-Methyl-2’-deoxyguanosine has been used in the study of DNA damage and repair mechanisms related to alkylation damage . It’s used as the template in primer extension reactions catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I .

Environmental Science

N2-Methyl-2’-deoxyguanosine has been used in a study where it was used in the quantification of biologically active DNA alkylation in Temozolomide-exposed Glioblastoma Cell Lines by Ultra-Performance Liquid Chromatography . The N7-m2dGO represents a major analytical issue for the quantification of O6-m2dGO since both species present the same mass, as well as their fragments, N7-methylguanine (N7-mG) and O6-methylguanine (O6-mG), respectively .

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

19916-77-9 |

|---|---|

Produktname |

N2-METHYL-2/'-DEOXYGUANOSINE |

Molekularformel |

C11H15N5O4 |

Molekulargewicht |

281.27 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)